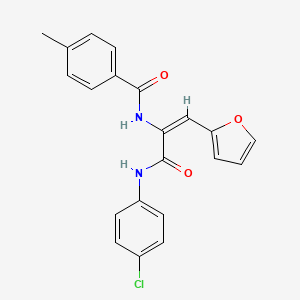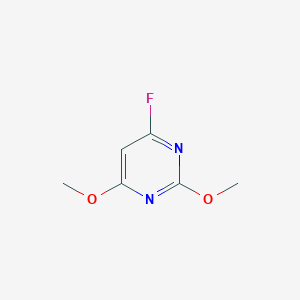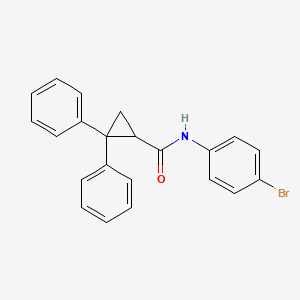![molecular formula C17H16N6OS B11708026 N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Tetrazolring, eine Sulfanylgruppe und einen Hydrazidteil umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem vielseitigen Molekül für chemische Reaktionen und Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid beinhaltet typischerweise die Kondensation von 4-Methylbenzaldehyd mit 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid unter Rückflussbedingungen in Ethanol. Die Reaktion wird durch eine Säure wie Salzsäure katalysiert, um die Bildung der Hydrazonbindung zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, z. B. Temperatur, Lösungsmittel und Katalysatorkonzentration, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Hydrazonbindung kann zu dem entsprechenden Hydrazinderivat reduziert werden.
Substitution: Die Phenylringe können elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für die aromatische Substitution verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Hydrazinderivate.
Substitution: Bromierte oder nitrierte aromatische Verbindungen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzieller Einsatz als Sonde zur Untersuchung biologischer Prozesse, an denen Hydrazone und Tetrazole beteiligt sind.
Medizin: Untersuchung auf sein Potenzial als antimikrobielles oder Antikrebsmittel aufgrund seiner einzigartigen Struktur.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid ist nicht vollständig geklärt. Es wird angenommen, dass es über seine Hydrazon- und Tetrazolgruppen mit biologischen Zielen interagiert. Diese funktionellen Gruppen können Wasserstoffbrücken bilden und sich mit Metallionen koordinieren, wodurch möglicherweise biologische Pfade gestört werden und antimikrobielle oder Antikrebswirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The tetrazole ring and hydrazide group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(4-Ethylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid
- N'-[(E)-(4-Methoxyphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid
Einzigartigkeit
N'-[(E)-(4-Methylphenyl)methyliden]-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid ist einzigartig durch das Vorhandensein der 4-Methylphenylgruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Kombination der Tetrazol- und Hydrazonreste bietet auch eine vielseitige Plattform für die weitere Funktionalisierung und Anwendung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C17H16N6OS |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H16N6OS/c1-13-7-9-14(10-8-13)11-18-19-16(24)12-25-17-20-21-22-23(17)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,24)/b18-11+ |
InChI-Schlüssel |
QAVGNTSVQNRKEI-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
